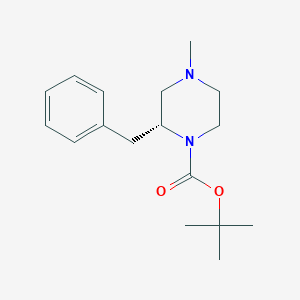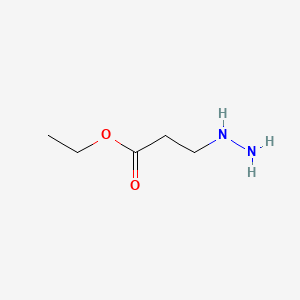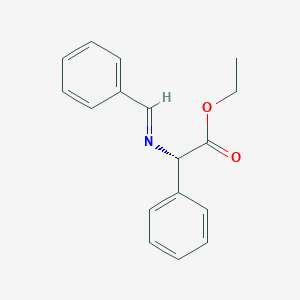![molecular formula C10H8FN3 B12839292 5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
5-Fluoro-[3,4'-bipyridin]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-[3,4’-bipyridin]-2-amine is a heterocyclic organic compound that features a fluorine atom attached to a bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[3,4’-bipyridin]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The bipyridine structure is formed via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-[3,4’-bipyridin]-2-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: 5-Fluoro-[3,4’-bipyridin]-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced bipyridine derivatives.
Substitution: The fluorine atom in 5-Fluoro-[3,4’-bipyridin]-2-amine can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: 5-Fluoro-[3,4’-bipyridin]-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry, which can be used to create metal complexes with specific biological activities.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-Fluoro-[3,4’-bipyridin]-2-amine is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用機序
The mechanism by which 5-Fluoro-[3,4’-bipyridin]-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
- 4-Fluoro-[3,4’-bipyridin]-2-amine
- 5-Chloro-[3,4’-bipyridin]-2-amine
- 5-Bromo-[3,4’-bipyridin]-2-amine
Comparison: Compared to its analogs, 5-Fluoro-[3,4’-bipyridin]-2-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, making it more effective in certain applications compared to its chloro and bromo counterparts.
特性
分子式 |
C10H8FN3 |
|---|---|
分子量 |
189.19 g/mol |
IUPAC名 |
5-fluoro-3-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H,(H2,12,14) |
InChIキー |
SBKVTXBWHYMNFY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


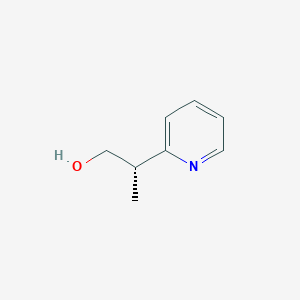
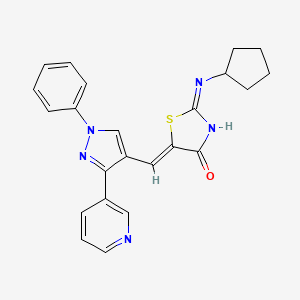
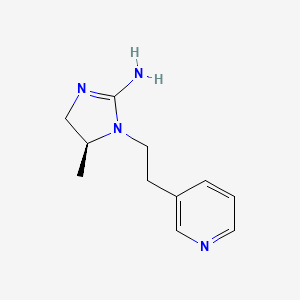
![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)

![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)
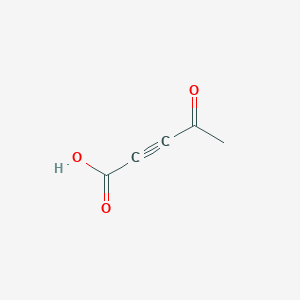

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
